N-Benzyl Metaxalone-d7 N-Benzyl Metaxalone-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199179
InChI:
SMILES:
Molecular Formula: C₁₉H₁₄D₇NO₃
Molecular Weight: 318.42

N-Benzyl Metaxalone-d7

CAS No.:

Cat. No.: VC0199179

Molecular Formula: C₁₉H₁₄D₇NO₃

Molecular Weight: 318.42

* For research use only. Not for human or veterinary use.

N-Benzyl Metaxalone-d7 -

Specification

Molecular Formula C₁₉H₁₄D₇NO₃
Molecular Weight 318.42

Introduction

Chemical Structure and Properties

N-Benzyl Metaxalone-d7 is characterized by its unique molecular structure that incorporates seven deuterium atoms in specific positions. The compound features a 5-((3,5-dimethylphenoxy)methyl)oxazolidin-2-one core with a deuterated benzyl group attached to the nitrogen atom of the oxazolidinone ring . Five deuterium atoms are positioned on the phenyl ring of the benzyl group, while two deuterium atoms replace the hydrogens on the methylene carbon connecting the phenyl ring to the nitrogen atom .

Basic Chemical Properties

The fundamental chemical properties of N-Benzyl Metaxalone-d7 are summarized in Table 1, providing essential information for researchers and analytical chemists working with this compound.

Table 1: Chemical Properties of N-Benzyl Metaxalone-d7

PropertyValue
Molecular FormulaC19H14D7NO3
Molecular Weight318.42 g/mol
IUPAC Name5-((3,5-dimethylphenoxy)methyl)-3-((phenyl-d5)methyl-d2)oxazolidin-2-one
Unlabelled CAS Number2385457-74-7
Deuteration Pattern5 deuterium atoms on phenyl ring, 2 on methylene group
Physical StateNeat (pure compound)
Shipping TemperatureRoom Temperature
Country of OriginCanada

This deuterated compound maintains the same chemical structure as its non-deuterated analog but with the strategic replacement of seven hydrogen atoms with deuterium atoms . The deuteration pattern specifically targets the benzyl group, leaving the 3,5-dimethylphenoxy and oxazolidinone portions of the molecule unchanged . This selective deuteration is particularly valuable for mass spectrometric analysis, as it creates a mass shift of +7 daltons compared to the non-deuterated compound .

Chemical Identifiers and Structural Information

For precise identification and structural representation of N-Benzyl Metaxalone-d7, various chemical identifiers are utilized as shown in Table 2.

Table 2: Chemical Identifiers for N-Benzyl Metaxalone-d7

IdentifierValue
SMILESO=C(N(C([2H])([2H])C1=C([2H])C([2H])=C([2H])C([2H])=C1[2H])C2)OC2COC3=CC(C)=CC(C)=C3
InChIInChI=1S/C19H21NO3/c1-14-8-15(2)10-17(9-14)22-13-18-12-20(19(21)23-18)11-16-6-4-3-5-7-16/h3-10,18H,11-13H2,1-2H3/i3D,4D,5D,6D,7D,11D2
PubChem CID171394411
Accurate Mass318.2

The structural representation of N-Benzyl Metaxalone-d7 highlights the position of the deuterium atoms, which are critical for its application as an internal standard in analytical methods . The compound was created in the PubChem database on June 12, 2024, and the information was most recently modified on February 22, 2025 .

Applications in Analytical Chemistry

N-Benzyl Metaxalone-d7 serves as a valuable tool in analytical chemistry, particularly in quantitative analysis and method development for pharmaceutical and toxicological applications. The incorporation of seven deuterium atoms provides a distinct mass difference from the non-deuterated analog, making it an ideal internal standard for mass spectrometric analyses.

Role as an Internal Standard

As a stable isotope-labeled compound, N-Benzyl Metaxalone-d7 functions as an internal standard for the quantitative analysis of N-Benzyl Metaxalone and related compounds in various matrices . The deuterated analog exhibits nearly identical chemical behavior to the non-deuterated compound but can be distinguished by mass spectrometry due to the mass shift caused by the deuterium atoms . This property allows for accurate quantification by compensating for variations in sample preparation, chromatographic separation, and instrument response.

Applications in Drug Testing and Toxicology

While specific information on N-Benzyl Metaxalone-d7 is limited in toxicological applications, related deuterated standards such as Metaxalone-d6 have been utilized in post-mortem drug screening methods . These applications highlight the importance of deuterated standards in forensic toxicology and therapeutic drug monitoring. The use of these standards allows for accurate quantification of drugs and their metabolites in complex biological matrices such as blood, urine, and tissue samples .

Table 3: Analytical Applications of Deuterated Standards in Toxicology

ApplicationTechniqueMatrixBenefits
Post-mortem drug screeningPaper spray MS/MSBloodImproved quantification accuracy
Therapeutic drug monitoringLC-MS/MSPlasma/SerumCompensation for matrix effects
Metabolite identificationHigh-resolution MSVarious biological fluidsImproved detection of metabolic pathways
Stability studiesLC-MS/MSPharmaceutical formulationsAccurate assessment of degradation

While Table 3 represents general applications of deuterated standards in toxicology, N-Benzyl Metaxalone-d7 would likely serve similar functions specific to the analysis of N-Benzyl Metaxalone and its metabolites.

SupplierProduct CodeFormatQuantity
LGC StandardsTRC-B285002-50MGNeat50 mg
BioaskRW2-TRC-B285002-50MGNot specified50 mg

The compound is typically shipped at room temperature and is supplied as a neat (pure) substance . Its availability from reputable suppliers facilitates its use in analytical method development, validation, and research applications.

Relationship to Parent Compounds and Analogs

Comparison with N-Benzyl Metaxalone

N-Benzyl Metaxalone-d7 is the deuterated analog of N-Benzyl Metaxalone, which itself is a derivative of Metaxalone, a centrally acting muscle relaxant. The non-deuterated N-Benzyl Metaxalone shares the same chemical structure but with hydrogen atoms instead of deuterium at the seven positions . The chemical properties, such as solubility, partition coefficient, and chemical reactivity, are expected to be nearly identical between the deuterated and non-deuterated versions, while their mass spectrometric properties differ due to the mass shift.

Related Deuterated Analogs

Other deuterated analogs related to Metaxalone have been reported, including Metaxalone-d6, which has been used as an internal standard in post-mortem drug screening methods . These compounds serve similar analytical purposes but differ in their deuteration patterns. The specific deuteration pattern of N-Benzyl Metaxalone-d7, with five deuterium atoms on the phenyl ring and two on the methylene group, provides an optimal mass shift for mass spectrometric analysis while maintaining chromatographic behavior similar to the non-deuterated compound .

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